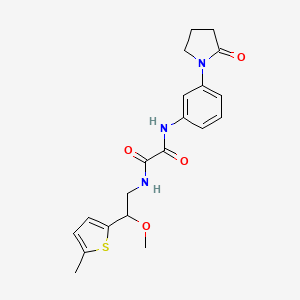

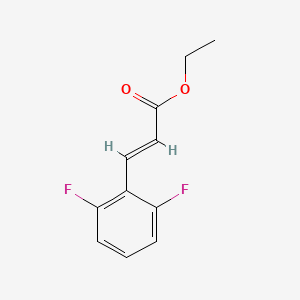

![molecular formula C12H7N7O4S B2984904 3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 251307-22-9](/img/structure/B2984904.png)

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

The compound “3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine” is a complex organic molecule that contains several functional groups, including nitro groups, a pyridine ring, a sulfanyl group, and a 1,2,4-triazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and 1,2,4-triazole rings would likely contribute to the compound’s aromaticity, while the nitro groups could potentially introduce some polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups . For example, the nitro groups could potentially make the compound more polar, while the aromatic rings could contribute to its stability .科研应用

Nitration and Reduction Reactions

The transformation of certain pyridine derivatives through nitration and reduction reactions demonstrates the reactivity and potential applications of nitro pyridine compounds in synthesizing new heterocyclic structures. For example, the treatment of 3,4-bis(formylamino)pyridine with a nitric and sulfuric acid mixture afforded unexpected nitro triazolo pyridine derivatives, showcasing the compound's role in creating new molecular entities with potential applications in material science and pharmaceuticals (Yutilov & Smolyar, 2004).

Coordination Chemistry

The study of coordination complexes, such as the synthesis and structural analysis of nickel(II) complexes with pyridine and triazene ligands, illustrates the application of nitro pyridine compounds in coordination chemistry. These complexes provide insights into the structural dynamics of metal-ligand interactions, which are crucial for understanding catalysis, metalloenzyme activity, and the development of coordination compounds for various applications, including catalysis and material chemistry (Hörner et al., 2002).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of benzimidazole derivatives carrying a pyridine moiety highlight the role of nitro pyridine compounds in constructing complex heterocycles. These methodologies are fundamental in the development of new pharmaceuticals, agrochemicals, and organic materials, demonstrating the compound's utility in synthetic organic chemistry (Prasad, Rani, & Anusha, 2018).

Material Science

Research into the properties and synthesis of new materials, such as transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcases the application of nitro pyridine compounds in material science. These studies contribute to the development of materials with specific optical, thermal, and mechanical properties, which are crucial for advanced electronics, coatings, and aerospace applications (Tapaswi et al., 2015).

Nuclear Chemistry

The development of bis(triazinyl) pyridines for selective extraction of americium(III) demonstrates the application of nitro pyridine compounds in nuclear waste management and the recovery of valuable actinides. This research is critical for the safe handling and environmental management of radioactive materials (Hudson et al., 2006).

性质

IUPAC Name |

3-nitro-2-[3-(3-nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N7O4S/c20-18(21)8-3-1-5-13-10(8)17-7-15-12(16-17)24-11-9(19(22)23)4-2-6-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKHTZOHIFFQDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)SC3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-2-{3-[(3-nitro-2-pyridinyl)sulfanyl]-1H-1,2,4-triazol-1-yl}pyridine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[(4-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2984823.png)

![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B2984824.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)

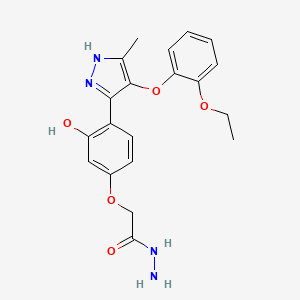

![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)

![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2984838.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)

![[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate](/img/structure/B2984844.png)